5-Bromo-3-fluorothiophene-2-carbonitrile
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Overview
Description
5-Bromo-3-fluorothiophene-2-carbonitrile: is a heterocyclic compound with the molecular formula C5H2BrFN2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of 5-Bromo-3-fluorothiophene-2-carbonitrile typically involves the bromination and fluorination of thiophene derivatives.
Industrial Production Methods: Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-fluorothiophene-2-carbonitrile can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted thiophenes.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically results in the formation of thiol derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Bromo-3-fluorothiophene-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Intermediates: This compound is used in the synthesis of pharmaceutical intermediates, which are crucial for the development of various drugs.
Industry:
Mechanism of Action
The mechanism by which 5-Bromo-3-fluorothiophene-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
5-Bromo-3-fluoropyridine-2-carbonitrile: This compound is similar in structure but contains a pyridine ring instead of a thiophene ring.
5-Fluorothiophene-2-carbonitrile: This compound lacks the bromine atom but shares the thiophene ring and fluorine substitution.
Uniqueness:
Properties
Molecular Formula |
C5HBrFNS |
---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
5-bromo-3-fluorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBrFNS/c6-5-1-3(7)4(2-8)9-5/h1H |
InChI Key |
KBSSLDUELNSJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)C#N)Br |
Origin of Product |
United States |
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